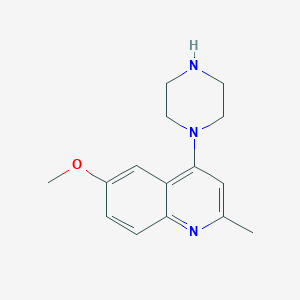

![molecular formula C7H6IN3O B2728243 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2138056-97-8](/img/structure/B2728243.png)

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

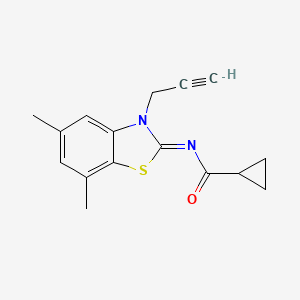

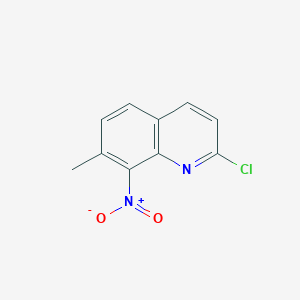

The synthesis of pyrazolo-pyridine derivatives, which are structurally similar to the compound , has been extensively studied . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” are not well-documented in the literature .Aplicaciones Científicas De Investigación

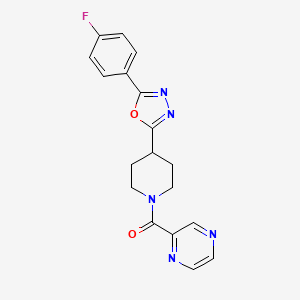

Medicinal Chemistry and Drug Development

Antiviral Agents:- HBV Core Protein Modulators : Researchers have identified 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one as a potential antiviral agent against hepatitis B virus (HBV). It effectively inhibits a wide range of nucleoside-resistant HBV variants .

- Vasodilation and Pulmonary Hypertension : 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been investigated as sGC modulators. These compounds enhance sGC activity, leading to vasodilation and potential therapeutic benefits in pulmonary hypertension .

Materials Science and Optoelectronics

Iridium(III) Complexes:- Phosphorescent Materials : Iridium(III) complexes containing imidazo[4,5-b]pyrazin-2-ylidene cyclometalates, such as ƒ-ct5c, ƒ-ct5d, and ƒ-ct11, have been synthesized and characterized. These complexes exhibit promising photophysical properties, making them suitable for optoelectronic applications .

Organic Synthesis

Pyrazolopyridine Derivatives:- Synthetic Strategies : Researchers have systematically explored synthetic methods for assembling the pyrazolopyridine system. The advantages and drawbacks of various approaches have been considered, providing valuable insights for organic chemists .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” could include more comprehensive studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more complete understanding of the compound and its potential applications .

Propiedades

IUPAC Name |

3-iodo-2-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDFWYFHIYRKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CNC(=O)C2=C1I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2728178.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)

![1-(4-Bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2728182.png)